3-Bromo-5-iodo-1-methylpyridin-2(1H)-one - 1433855-64-1

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Catalog Number: EVT-2815560
CAS Number: 1433855-64-1
Molecular Formula: C6H5BrINO
Molecular Weight: 313.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[(Phthalimido)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one

Compound Description: This compound is a non-nucleoside derivative and a preliminary lead compound in the development of new HIV-1-specific reverse transcriptase (RT) inhibitors. It showed weak antiviral activity in cell culture against HIV-1 strain IIIB. []

Relevance: This compound shares the core pyridin-2(1H)-one structure with 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one. The variations lie in the substituents at the 3 and 5 positions of the pyridine ring. This compound highlights the potential of modifying the pyridin-2(1H)-one scaffold for antiviral activity. []

3-[(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one (L-696,229)

Compound Description: L-696,229 is a highly selective HIV-1 reverse transcriptase (RT) inhibitor. It demonstrated potent activity against the RT enzyme (IC50 = 23 nM) and effectively inhibited the spread of HIV-1 IIIB infection in MT4 human T-lymphoid cell culture (CIC95 = 50-100 nM). Due to its promising activity, L-696,229 was selected for clinical evaluation as an antiviral agent. []

Relevance: This compound represents a further development of the pyridin-2(1H)-one scaffold, incorporating a (benzoxazol-2-yl)ethyl substituent at the 3-position. Its structural similarity to 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one, particularly the shared pyridin-2(1H)-one core, emphasizes the significance of this scaffold in designing HIV-1 RT inhibitors. []

6-Hydroxymethyl- and 5-α-Hydroxyethyl Analogs of L-696,229

Compound Description: These compounds are metabolites of L-696,229 identified in rat liver slice incubations. Notably, these metabolites also demonstrated inhibitory activity against HIV-1 reverse transcriptase. []

Relevance: These metabolites highlight the metabolic transformations of the 5-ethyl and 6-methyl substituents in the pyridin-2(1H)-one core of L-696,229. Their presence, along with their retained activity, provides valuable insights into the structure-activity relationship of this class of compounds, including 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one, and their potential metabolic pathways. []

5-α-Hydroxyethyl, 5,6-Dihydrodiol, 6'-Hydroxy, 6-Hydroxymethyl, and 5-Vinyl Analogs of L-696,229

Compound Description: These compounds are metabolites of L-696,229, observed both in rat liver slice incubations and in humans following oral administration. []

Relevance: These metabolites provide crucial information about the metabolic fate of L-696,229 and structurally similar compounds like 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one. The diverse range of modifications, including oxidation, hydroxylation, and conjugation, observed in these metabolites indicates potential metabolic pathways for 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one and highlights the importance of metabolic considerations in drug design. []

5-Acetyl-6'-Hydroxy- and 5-α-Hydroxyethyl-6-hydroxymethyl- Analogs of L-696,229

Compound Description: These are secondary metabolites of L-696,229 identified in hydrolyzed human urine samples, indicating further metabolic processing of the primary metabolites. []

Relevance: The identification of these secondary metabolites further emphasizes the complexity of metabolic transformations that L-696,229 and structurally related compounds like 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one might undergo. The presence of these metabolites underscores the need to assess the potential impact of such metabolic products on drug efficacy and safety. []

3-[N-[(5-Ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (Compound 6)

Compound Description: Compound 6 is a potent HIV-1 reverse transcriptase (RT) inhibitor identified in a series of 3-[(pyridylmethyl)amino]- and 3-[(phenylmethyl)amino]-2-pyridinone derivatives. It was selected for clinical evaluation due to its promising activity. []

Relevance: Although structurally distinct from 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one, compound 6 emphasizes the potential of modifying the pyridin-2(1H)-one core for developing novel HIV-1 RT inhibitors. Its structure, featuring modifications at the 3-position with various pyridyl and phenyl rings, suggests possible exploration avenues for modifying 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one and assessing its potential antiviral activity. []

7-Heteroaryl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2(1H)-one Derivatives

Compound Description: This series of compounds are potent cardiac stimulants, with some derivatives exhibiting significantly increased positive inotropic activity compared to the parent ring system and even surpassing the activity of milrinone, a known cardiac stimulant. []

Relevance: Although structurally distinct from 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one, these compounds highlight the pharmacological potential of modifying heterocyclic scaffolds similar to pyridin-2(1H)-one. Their structural variations, specifically the introduction of various heteroaryl substituents at the 7-position and the impact of a 9-methyl substituent on potency, provide valuable insights into the structure-activity relationships of related heterocyclic systems and could guide the exploration of novel derivatives of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one for potential biological activities. []

Properties

CAS Number

1433855-64-1

Product Name

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

IUPAC Name

3-bromo-5-iodo-1-methylpyridin-2-one

Molecular Formula

C6H5BrINO

Molecular Weight

313.92

InChI

InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3

InChI Key

YNJNCYFJPHKCDQ-UHFFFAOYSA-N

SMILES

CN1C=C(C=C(C1=O)Br)I

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.